Co-Renitec

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

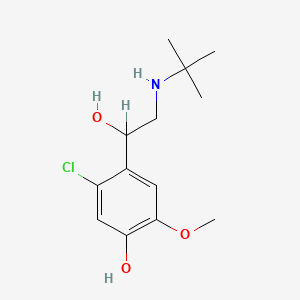

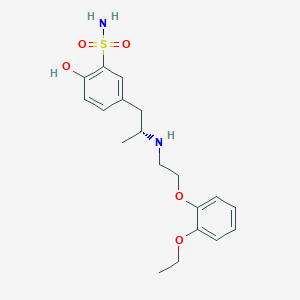

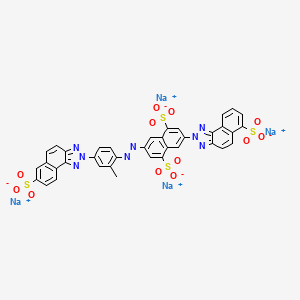

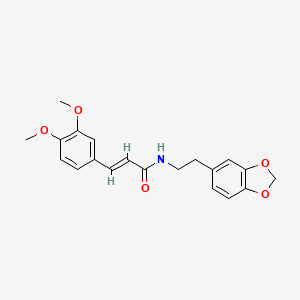

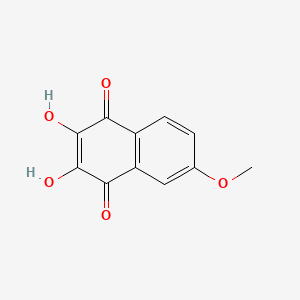

Co-Renitec is a pharmaceutical compound that combines two active ingredients: enalapril maleate and hydrochlorothiazide. Enalapril maleate is an angiotensin-converting enzyme inhibitor, while hydrochlorothiazide is a thiazide diuretic. This combination is primarily used to treat hypertension (high blood pressure) by relaxing blood vessels and reducing fluid retention.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Enalapril Maleate

Synthesis: Enalapril maleate is synthesized through the condensation of L-alanine and N-(1-ethoxycarbonyl-3-phenylpropyl)-L-alanyl-L-proline. The reaction involves the formation of an amide bond.

Reaction Conditions: The reaction typically occurs in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

-

Hydrochlorothiazide

Synthesis: Hydrochlorothiazide is synthesized from 3-chloro-6-sulfamoylbenzoic acid. The process involves cyclization with ammonia or an amine to form the thiazide ring.

Reaction Conditions: The reaction is carried out under reflux conditions with a suitable solvent like ethanol or water.

Industrial Production Methods

Industrial production of Co-Renitec involves large-scale synthesis of both enalapril maleate and hydrochlorothiazide, followed by their combination in precise ratios to form the final pharmaceutical product. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

-

Enalapril Maleate

Hydrolysis: Enalapril maleate can undergo hydrolysis to form enalaprilat, the active metabolite.

Oxidation: It can be oxidized under certain conditions, although this is not common in therapeutic use.

-

Hydrochlorothiazide

Substitution: Hydrochlorothiazide can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.

Reduction: It can be reduced to form dihydro derivatives under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Enalaprilat: The active metabolite of enalapril maleate.

Dihydro derivatives: Reduced forms of hydrochlorothiazide.

Applications De Recherche Scientifique

Co-Renitec has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: Used as a model compound to study the synthesis and reactions of angiotensin-converting enzyme inhibitors and thiazide diuretics.

Biology: Investigated for its effects on cellular processes related to blood pressure regulation and fluid balance.

Medicine: Extensively studied for its therapeutic effects in treating hypertension and related cardiovascular conditions.

Industry: Utilized in the development of combination therapies and in the formulation of antihypertensive medications.

Mécanisme D'action

Enalapril Maleate

Enalapril maleate inhibits the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, enalapril maleate reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure.

Hydrochlorothiazide

Hydrochlorothiazide acts on the distal convoluted tubules in the kidneys to inhibit sodium reabsorption. This leads to increased excretion of sodium and water, reducing blood volume and, consequently, blood pressure.

Comparaison Avec Des Composés Similaires

Similar Compounds

Lisinopril: Another angiotensin-converting enzyme inhibitor used to treat hypertension.

Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to hydrochlorothiazide.

Ramipril: An angiotensin-converting enzyme inhibitor similar to enalapril but with different pharmacokinetic properties.

Uniqueness of Co-Renitec

This compound’s uniqueness lies in its combination of enalapril maleate and hydrochlorothiazide, providing a dual mechanism of action that targets both the renin-angiotensin system and fluid retention. This combination enhances the antihypertensive effect and offers a convenient treatment option for patients with hypertension that is not adequately controlled by a single medication.

Propriétés

Numéro CAS |

151035-56-2 |

|---|---|

Formule moléculaire |

C31H40ClN5O13S2 |

Poids moléculaire |

790.3 g/mol |

Nom IUPAC |

(Z)-but-2-enedioic acid;6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C20H28N2O5.C7H8ClN3O4S2.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2,10-11H,3H2,(H2,9,12,13);1-2H,(H,5,6)(H,7,8)/b;;2-1-/t14-,16-,17-;;/m0../s1 |

Clé InChI |

OASLOVLCVJMPCI-IKNOHHBKSA-N |

SMILES isomérique |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C(=C\C(=O)O)\C(=O)O |

SMILES canonique |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C(=CC(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

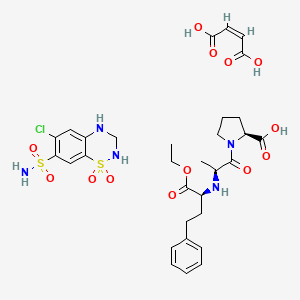

![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)

![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)